molecular formula C5H3FIN B1312466 2-Fluoro-4-iodopyridine CAS No. 22282-70-8

2-Fluoro-4-iodopyridine

Cat. No.: B1312466
CAS No.: 22282-70-8
M. Wt: 222.99 g/mol
InChI Key: ADPRIAVYIGHFSO-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H3FIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and iodine, respectively

Preparation Methods

2-Fluoro-4-iodopyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-fluoropyridine with sodium iodide in the presence of copper powder . This reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Fluoro-4-iodopyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium iodide, and copper powder. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, making it a valuable tool in the study of molecular interactions and pathways .

Comparison with Similar Compounds

2-Fluoro-4-iodopyridine can be compared with other halogenated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and physical properties useful in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPRIAVYIGHFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427514
Record name 2-Fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-70-8
Record name 2-Fluoro-4-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-fluoro-4-iodopyridine a useful reagent in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, especially for constructing substituted pyridine derivatives. Its value stems from the reactivity difference between the fluorine and iodine substituents. [, ] The iodine atom, being a better leaving group, readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. [, ] This selective reactivity makes it a valuable tool for creating diverse pyridine-containing compounds with potential applications in various fields.

Q2: What is the preferred reaction site in this compound for palladium-catalyzed amination?

A2: Research has shown that palladium-catalyzed amination of this compound occurs selectively at the 4-position, where the iodine atom is located. [] This selectivity is noteworthy because conventional nucleophilic aromatic substitution reactions on similar substrates, such as 2,4-dichloropyridine, typically favor substitution at the 2-position. [] The ability to direct the reaction to the 4-position using palladium catalysis significantly expands the synthetic possibilities for creating diversely substituted pyridine derivatives.

Q3: What are the advantages of using microwave irradiation in cross-coupling reactions involving this compound?

A3: Microwave irradiation offers several advantages for cross-coupling reactions involving this compound compared to conventional heating methods. Notably, microwave heating significantly reduces reaction times, often from hours to minutes. [, ] Additionally, it allows for a significant reduction in the amount of base required, leading to milder reaction conditions. [, ] This combination of faster reaction times, milder conditions, and often improved yields makes microwave irradiation an attractive alternative for synthesizing substituted pyridine derivatives using this compound.

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